Boc-ala-pro-nva-4-chloro-sbzl
Overview
Description
Boc-ala-pro-nva-4-chloro-sbzl, also known as S-[(4-chlorophenyl)methyl] 2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanethioate, is a synthetic compound with the molecular formula C25H36ClN3O5S and a molecular weight of 526.09 g/mol. This compound is primarily used as a substrate for human neutrophil elastase and porcine pancreatic elastase .
Mechanism of Action
Target of Action
The primary target of Boc-Ala-Pro-Nva-4-Chloro-Sbzl is human neutrophil elastase . This enzyme plays a crucial role in the immune response, particularly in the process of phagocytosis where it helps to destroy bacteria and other foreign substances .
Mode of Action
this compound interacts with its target, human neutrophil elastase, by serving as a substrate . The compound is cleaved by the enzyme, which is a common interaction between enzymes and their substrates .
Biochemical Pathways
The cleavage of this compound by human neutrophil elastase is part of the broader proteolytic pathway. This pathway involves the breakdown of proteins into smaller peptides or amino acids, which can then be used in various biological processes .
Pharmacokinetics
As a substrate for human neutrophil elastase, it is likely that the compound is metabolized through enzymatic cleavage .
Result of Action
The cleavage of this compound by human neutrophil elastase results in the production of smaller peptide fragments . These fragments can then participate in various biological processes, depending on their specific structures and properties .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of human neutrophil elastase, and therefore the cleavage of this compound, can be affected by factors such as pH and temperature . Additionally, the presence of other molecules can also influence the interaction between this compound and human neutrophil elastase .
Biochemical Analysis
Biochemical Properties
Boc-ala-pro-nva-4-chloro-sbzl is a peptidyl p-chlorobenzyl thioester, making it an excellent substrate for human neutrophil elastase and porcine pancreatic elastase . The compound interacts with these enzymes by mimicking their natural substrates, allowing researchers to study the enzyme’s activity and inhibition. The interaction between this compound and elastase involves the cleavage of the thioester bond, releasing the 4-chlorobenzyl group and providing a measurable readout of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over prolonged storage or repeated freeze-thaw cycles . Long-term studies have shown that this compound can maintain its effectiveness in in vitro assays, but its stability in in vivo settings may vary depending on the biological environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ala-pro-nva-4-chloro-sbzl involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:
Protection of Amino Acids: The amino acids are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Peptide Bond Formation: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Thioester Formation: The final step involves the formation of the thioester bond with 4-chlorobenzyl thiol under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Boc-ala-pro-nva-4-chloro-sbzl undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and 4-chlorobenzyl thiol.
Oxidation: Oxidative cleavage of the thioester bond can occur in the presence of oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H2O2) or peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Amino acids and 4-chlorobenzyl thiol.
Oxidation: Corresponding sulfoxides or sulfones.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Boc-ala-pro-nva-4-chloro-sbzl is widely used in scientific research due to its role as a substrate for elastase enzymes. Its applications include:
Biochemistry: Used to study the activity and inhibition of elastase enzymes.
Pharmacology: Employed in drug discovery and development to screen for elastase inhibitors.
Medicine: Investigated for its potential therapeutic applications in diseases involving elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Industry: Utilized in the production of diagnostic kits and assays for elastase activity.
Comparison with Similar Compounds
Similar Compounds
Boc-ala-pro-nva-p-nitro-sbzl: Similar structure but with a nitro group instead of a chloro group.
Boc-ala-pro-nva-4-methyl-sbzl: Similar structure but with a methyl group instead of a chloro group.
Boc-ala-pro-nva-4-fluoro-sbzl: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
Boc-ala-pro-nva-4-chloro-sbzl is unique due to its specific interaction with elastase enzymes, making it an ideal substrate for studying elastase activity. The presence of the 4-chloro group enhances its binding affinity and specificity compared to other similar compounds.
Biological Activity
Boc-Ala-Pro-Nva-4-chloro-SBzl is a synthetic compound that exhibits significant biological activity, particularly as a substrate for proteolytic enzymes such as human neutrophil elastase (HNE) and porcine pancreatic elastase. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
Chemical Structure and Properties
- Chemical Name: this compound
- CAS Number: 90171-50-9
- Molecular Weight: Not specified in available literature
- Functionality: Serves as a peptidyl p-chlorobenzyl thioester, acting primarily as a substrate for elastases.
Biological Significance
this compound is recognized for its role in studying protease activity and inhibition. It is particularly effective in assays measuring the activity of HNE, which is implicated in various inflammatory processes and diseases.
This compound functions by mimicking natural substrates of elastases. Upon cleavage by these enzymes, it releases detectable products that can be quantified spectrophotometrically. The substrate's design allows for high specificity towards HNE, making it invaluable in biochemical assays.
Hydrolysis Reaction
The hydrolysis of this compound can be summarized as follows:
Enzymatic Activity Studies
- Substrate Specificity
-
Inhibition Studies
- Research indicates that the presence of α1-antitrypsin (AAT) significantly affects the activity of HNE when using this compound as a substrate. The study found that AAT could inhibit the enzymatic activity, highlighting its potential role in therapeutic applications against elastase-mediated tissue damage .
- Kinetic Analysis
Case Studies
Properties
IUPAC Name |
S-[(4-chlorophenyl)methyl] 2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36ClN3O5S/c1-6-8-19(23(32)35-15-17-10-12-18(26)13-11-17)28-21(30)20-9-7-14-29(20)22(31)16(2)27-24(33)34-25(3,4)5/h10-13,16,19-20H,6-9,14-15H2,1-5H3,(H,27,33)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVSMEXNXGFDPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)SCC1=CC=C(C=C1)Cl)NC(=O)C2CCCN2C(=O)C(C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409051 | |
Record name | Boc-Ala-Pro-Nva p-chlorothiobenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90171-50-9 | |
Record name | Boc-Ala-Pro-Nva p-chlorothiobenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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